Diisobutyl terephthalate

説明

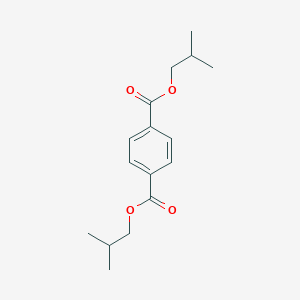

Structure

2D Structure

3D Structure

特性

IUPAC Name |

bis(2-methylpropyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKWPGAPADIOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171962 | |

| Record name | Terephthalic acid, diisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18699-48-4 | |

| Record name | Diisobutyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid, diisobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalic acid, diisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Diisobutyl Terephthalate

Synthetic Routes for Diisobutyl Terephthalate (B1205515)

Esterification Processes for Terephthalic Acid and Isobutanol

The most conventional method for producing Diisobutyl terephthalate is through the direct esterification of terephthalic acid (TPA) with isobutanol. This reaction involves the combination of the dicarboxylic acid with the alcohol, resulting in the formation of the diester and water as a byproduct. smolecule.com

Direct Esterification Methodologies

Direct esterification is a condensation reaction where terephthalic acid is reacted with isobutanol. smolecule.com Industrially, this process is often carried out in large reactors. These reactors are typically equipped with distillation or fractionation columns to continuously remove the water formed during the reaction. dergipark.org.tr The removal of water is crucial as it shifts the reaction equilibrium towards the formation of the product, thereby driving the reaction to completion and maximizing the yield of this compound. The process is generally performed in a suspension of terephthalic acid within an excess of the alcohol. oxoplast.com Upon completion, the crude product is purified, often through distillation or recrystallization, to achieve the desired purity.

Catalyst Systems in Direct Esterification (e.g., strong acids, titanium compounds)

A catalyst is essential to achieve a reasonable reaction rate for the direct esterification of terephthalic acid. Various types of catalysts are employed, with strong acids and organometallic compounds being the most prevalent.

Strong Acids: Traditional acid catalysts such as sulfuric acid and p-toluenesulfonic acid are effective for this reaction. For instance, using sulfuric acid as a catalyst can result in a yield of approximately 61%. smolecule.com

Organometallic Compounds: Organometallic catalysts, particularly titanium compounds, are widely used in industrial-scale production. monash.edu These catalysts are often soluble in the reaction mixture. dergipark.org.tr Titanium tetraalkoxides, with the general formula Ti(OR)₄ where R is an alkyl group, are a common choice. dergipark.org.trgoogle.com Specific examples include tetraisopropoxy titanate (TIPT) and tetrabutyl titanate. dergipark.org.trgoogle.com Other metal-based catalysts like tin compounds and zirconium compounds have also been utilized. google.com

Heterogeneous Catalysts: More environmentally friendly options include solid acid catalysts. Sulfonated graphene, for example, has been shown to be an effective heterogeneous catalyst that can be easily separated from the reaction mixture by filtration and reused. wikipedia.org

| Catalyst Type | Specific Example(s) | Reported Yield | Source(s) |

| Strong Acid | Sulfuric Acid | ~61% | smolecule.com |

| Organometallic | Titanium Tetraisopropoxide (TIPT) | ~99% | dergipark.org.tr |

| Organometallic | Tetrabutyl Titanate | >99.5% | dergipark.org.tr |

| Heterogeneous | Sulfonated Graphene | 95% | wikipedia.org |

Reaction Conditions Optimization (temperature, pressure, reactant ratios)

Optimizing reaction conditions is critical for maximizing the efficiency and yield of this compound synthesis. Key parameters include temperature, pressure, and the molar ratio of reactants.

Temperature: The esterification reaction requires elevated temperatures, typically in the range of 180°C to 270°C. dergipark.org.tr

Pressure: The process can be run at atmospheric pressure or under elevated pressure. dergipark.org.tr Operating at total pressures between 100 and 400 kPa has been reported. dergipark.org.tr Running the reaction under reduced pressure can lower the required temperature, which helps to minimize the formation of by-products. oxoplast.com

Reactant Ratios: An excess of isobutanol is commonly used to drive the reaction equilibrium towards the product side. monash.edu The molar ratio of isobutanol to terephthalic acid is typically maintained between 2:1 and 3:1. dergipark.org.tr

Inert Gas: An inert gas, such as nitrogen, is often sparged through the reaction mixture. dergipark.org.tr This aids in the removal of the water and excess alcohol from the reaction zone, further promoting the forward reaction. dergipark.org.tr

| Parameter | Typical Range | Purpose | Source(s) |

| Temperature | 180°C - 270°C | To achieve sufficient reaction rate | dergipark.org.tr |

| Pressure | 100 - 400 kPa (or reduced) | To control boiling and removal of byproducts | dergipark.org.troxoplast.com |

| Molar Ratio (Isobutanol:TPA) | 2:1 to 3:1 | To shift equilibrium towards product formation | dergipark.org.tr |

Transesterification Routes for this compound Formation

An alternative pathway to direct esterification is the transesterification process. monash.edu This method avoids the direct use of terephthalic acid, which has low solubility in common solvents, and instead starts with a more soluble terephthalate ester, typically dimethyl terephthalate (DMT). monash.edumolecularcloud.org

Transesterification of Dimethyl Terephthalate with Isobutanol

In this route, dimethyl terephthalate (DMT) is reacted with isobutanol in the presence of a transesterification catalyst. google.com The isobutanol displaces the methanol (B129727) from the methyl ester groups of DMT, forming this compound and methanol as the byproduct. oxoplast.commonash.edu

The reaction can be performed in a batch or continuous reactor. google.com Similar to direct esterification, the process benefits from the removal of the alcohol byproduct (methanol) to drive the reaction to completion. google.com A key disadvantage of this route is that it often requires higher reaction temperatures (180-260°C) compared to some direct esterification processes. oxoplast.commonash.edu

A suitable transesterification catalyst is crucial. Titanium compounds, such as tetraisopropoxy titanate (TIPT), are effective and soluble in the reaction mixture. google.com The catalyst is used in catalytically-effective amounts, which can range from 10 to 2000 parts per million by weight of titanium in the reaction mixture. google.com Using this method, the conversion to the final product can be essentially complete within six to eight hours. google.com After the reaction, the excess isobutanol is removed, and the catalyst is quenched before the crude product is purified. google.com

Catalytic Aspects in Transesterification

The synthesis of this compound (DIBT) via transesterification often employs catalysts to enhance reaction rates and product yields. Commonly, this process involves the reaction of dimethyl terephthalate (DMT) with isobutanol.

Titanate Catalysts:

Tetraisopropoxy titanate (TIPT) is a frequently utilized transesterification catalyst in the production of terephthalate esters. google.comatamankimya.com The catalytically effective amount of the titanium compound typically provides a titanium concentration ranging from 10 to 2000 parts per million (ppm) by weight in the reaction mixture, with a more common range being 75-1000 ppm. google.com Other titanate catalysts like titanium tetrabutoxide are also suitable. google.com The reaction is generally heated to reflux, which facilitates the production of methanol as a byproduct that is then selectively removed. google.com The conversion to the final diester product is typically completed within six to eight hours. google.com

Ionic Liquids:

Ionic liquids (ILs) have emerged as promising catalysts and solvents in the synthesis of terephthalate esters, offering potential environmental benefits over traditional acid catalysts. smolecule.commonash.edu Specifically, Brønsted acidic ionic liquids have been investigated for this purpose. monash.edumdpi.com For instance, inexpensive ILs based on trimethylamine (B31210) and sulfuric acid have been shown to be effective. monash.edumdpi.com One of the key advantages of using certain ILs is the formation of a biphasic system during the reaction. monash.edumdpi.com The product ester and unreacted alcohol form an upper phase, while the ionic liquid and water (a byproduct of esterification) form a lower phase, which helps to drive the reaction equilibrium towards the product. monash.edumdpi.com However, the effectiveness of the ionic liquid system can be dependent on the specific alcohol used. For example, while the synthesis of bis(2-ethylhexyl) terephthalate using a particular IL system at 120°C showed full conversion, the use of 1-butanol (B46404) under similar conditions resulted in only a 50% conversion after 4 hours, as the resulting dibutyl terephthalate was partially soluble in the ionic liquid. monash.edumdpi.com

Dual-acidic ionic liquids, possessing both Brønsted and Lewis acid sites, have also been developed. researchgate.net For example, (3-sulfonic acid) propyltriethylammonium chlorozincinate has demonstrated high catalytic performance in the alcoholysis of polyethylene (B3416737) terephthalate (PET) with n-butanol to produce dibutyl terephthalate. researchgate.net

Process Modifications for Enhanced Yield and Purity

Several process modifications can be implemented to improve the yield and purity of this compound during its synthesis.

Removal of Byproducts: In esterification reactions, the removal of the water byproduct is crucial to shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield. google.com This is often achieved by fitting the reactor with a fractionating column and a decanter. google.comgoogle.com The water is separated, and the unreacted alcohol can be refluxed back into the reactor. google.com Similarly, in transesterification reactions starting from dimethyl terephthalate, the removal of the methanol byproduct drives the reaction to completion. google.com

Catalyst Quenching and Product Purification: After the reaction, the catalyst is typically neutralized or quenched. For titanate catalysts, a common method is to treat the crude product with an aqueous sodium hydroxide (B78521) (NaOH) solution. google.com This is followed by washing with water and vacuum drying to remove any remaining impurities. google.com An activated carbon treatment can also be employed to improve the color of the final product. google.com

Continuous Process: The synthesis can be carried out in a continuous mode. This involves continuously feeding the reactants (e.g., terephthalic acid and butanol/catalyst mixture) into a stirred reactor equipped with a fractionating column for water removal. The effluent from this reactor can then be passed through a series of finishing reactors to ensure complete conversion. google.com

Table 1: Comparison of Catalytic Systems in Terephthalate Ester Synthesis

| Catalyst Type | Example(s) | Key Features & Findings |

| Titanate Catalysts | Tetraisopropoxy titanate (TIPT) | - Effective for transesterification of DMT with isobutanol. google.com - Typical concentration: 10-2000 ppm Ti. google.com - Reaction time: 6-8 hours at reflux. google.com |

| Ionic Liquids (ILs) | Trimethylamine-sulfuric acid based ILs | - Can act as both catalyst and solvent. monash.edumdpi.com - Forms a biphasic system, aiding product separation and driving equilibrium. monash.edumdpi.com - Efficiency can be alcohol-dependent. monash.edumdpi.com |

| Dual-Acidic ILs | (3-sulfonic acid) propyltriethylammonium chlorozincinate | - Synergistic effect of Brønsted and Lewis acid sites enhances catalytic performance in PET alcoholysis. researchgate.net |

This compound Production from Waste Polyethylene Terephthalate (PET)

The chemical recycling of waste polyethylene terephthalate (PET) presents a sustainable route for producing valuable chemicals, including this compound (DIBT). osti.gov This process typically involves the depolymerization of PET through alcoholysis. researchgate.net

Alcoholysis of Waste PET using Isobutanol

The alcoholysis of waste PET with isobutanol leads to the formation of this compound and ethylene (B1197577) glycol. This transesterification reaction breaks down the polymer chains of PET. The process is generally carried out at elevated temperatures, for instance, around 205°C for 8 hours, and requires a catalyst to proceed efficiently. researchgate.net The use of excess alcohol is common to drive the reaction towards the products. researchgate.net

Application of Ionic Liquid Catalysts in PET Alcoholysis

Ionic liquids (ILs) have been demonstrated to be effective catalysts for the alcoholysis of waste PET. researchgate.netresearchgate.netresearchgate.net Dual-acidic ionic liquids, which contain both Brønsted and Lewis acid sites, have shown particular promise. For example, a Brönsted-Lewis acidic ionic liquid, (3-sulfonic acid) propyltriethylammonium chlorozincinate, has been used to catalyze the reaction between PET and n-butanol, achieving 100% PET conversion with high yields of dibutyl terephthalate (95.3%) and ethylene glycol (95.7%) at 205°C after 8 hours. researchgate.net Another diacid ionic liquid, 1-(3-sulfonic)-propyl-3-methylimidazolium chloroironinate, was effective in the alcoholysis of PET with n-butanol, achieving 100% PET conversion and a 97.5% yield of dibutyl terephthalate at 210°C after 8 hours. researchgate.net A key advantage of using these ionic liquid catalysts is that the product, dialkyl terephthalate, is often immiscible with the IL, allowing for easy separation by simple decantation. google.com

Optimization of Reaction Parameters for Waste PET Conversion

The efficiency of converting waste PET into this compound is influenced by several reaction parameters, including temperature, reaction time, catalyst concentration, and the ratio of reactants.

Temperature and Time: Higher temperatures generally lead to faster reaction rates. For instance, in the alcoholysis of PET with n-butanol catalyzed by a diacid ionic liquid, the optimal temperature was found to be 210°C for a reaction time of 8 hours to achieve complete conversion. researchgate.net In another study using a different ionic liquid, a temperature of 205°C for 8 hours was optimal. researchgate.net

Reactant and Catalyst Ratio: The molar ratio of the alcohol to the PET repeating unit and the mass ratio of the catalyst to PET are crucial. An optimal ratio of n-butanol to PET repeating units was found to be 3:1, with a PET to catalyst mass ratio of 5:1 for a specific diacid ionic liquid. researchgate.net The use of excess alcohol helps to shift the equilibrium towards the formation of the desired products. researchgate.net

Table 2: Optimized Reaction Conditions for PET Alcoholysis to Dibutyl Terephthalate

| Catalyst | Optimal Temperature (°C) | Reaction Time (h) | Reactant Ratio (n-butanol:PET unit) | Catalyst:PET Ratio (mass) | PET Conversion (%) | Product Yield (%) |

| (3-sulfonic acid) propyltriethylammonium chlorozincinate | 205 | 8 | Not specified | Not specified | 100 | 95.3 |

| 1-(3-sulfonic)-propyl-3-methylimidazolium chloroironinate | 210 | 8 | 3:1 | 1:5 | 100 | 97.5 |

Byproduct Formation and Mitigation Strategies

The synthesis of this compound, primarily achieved through the direct esterification of terephthalic acid with isobutanol or the transesterification of dimethyl terephthalate (DMT) with isobutanol, is accompanied by the formation of several byproducts. The nature and quantity of these byproducts are influenced by the chosen synthetic route, reaction conditions, and catalyst type.

The most common byproduct in the direct esterification process is water, formed from the reaction between the carboxylic acid groups of terephthalic acid and the hydroxyl groups of isobutanol. smolecule.com In the transesterification of DMT, methanol is the primary byproduct. oxoplast.com

Other significant byproducts can include:

Unreacted Starting Materials: Incomplete reactions can leave residual terephthalic acid or DMT and isobutanol in the final product mixture. ontosight.ai

Monoesters: The reaction may not proceed to completion, resulting in the formation of monoisobutyl terephthalate.

Ethers: At the elevated temperatures often used for esterification, alcohols like isobutanol can undergo acid-catalyzed dehydration to form diisobutyl ether.

Colored Impurities: High reaction temperatures can lead to side reactions that produce colored byproducts, affecting the quality of the final product. semanticscholar.org

Mitigation strategies are crucial for improving product yield and purity. Key strategies include:

Optimizing Reaction Conditions: Controlling the temperature is critical. While higher temperatures increase the reaction rate, they can also promote the formation of undesirable byproducts like ethers and colored impurities. oxoplast.comgoogle.com Lowering the pressure can reduce the necessary reaction temperature, thereby minimizing byproduct formation. oxoplast.com

Efficient Byproduct Removal: The continuous removal of water or methanol during the reaction is essential to shift the equilibrium towards the formation of the diester product. google.comepa.gov This is often accomplished using a fractionating column or by operating the reactor under vacuum. google.comepa.gov

Catalyst Selection: The choice of catalyst can significantly impact selectivity and reaction efficiency. While traditional acid catalysts like sulfuric acid are used, they can also promote side reactions. wikipedia.org The use of alternative catalysts, such as certain organo-metallic compounds or heterogeneous catalysts, can offer greater selectivity and easier separation from the product mixture. semanticscholar.org

Post-Reaction Purification: After the reaction, the crude product typically undergoes several purification steps. These can include neutralization to quench the catalyst, washing with water to remove residual salts and alcohol, and vacuum distillation to separate the pure this compound from unreacted starting materials and other lower-boiling byproducts. google.com An activated carbon treatment may also be employed to remove colored impurities. google.com

Table 1: Byproduct Formation and Mitigation in this compound Synthesis

| Byproduct | Formation Pathway | Mitigation Strategy |

|---|---|---|

| Water / Methanol | Esterification / Transesterification | Continuous removal via distillation/fractionating column to drive the reaction forward. google.comepa.gov |

| Unreacted Raw Materials | Incomplete reaction | Optimization of reaction time, temperature, and reactant molar ratios; Purification via distillation. ontosight.aigoogle.com |

| Monoisobutyl Terephthalate | Incomplete esterification | Driving the reaction to completion by removing water/methanol byproduct; Using an excess of isobutanol. |

| Diisobutyl Ether | Acid-catalyzed dehydration of isobutanol | Lowering reaction temperature; Selecting a milder catalyst. google.com |

Derivatization and Analog Synthesis of this compound

The high melting point of pure this compound (54°C) can be problematic for storage and handling, as it may solidify at cool ambient temperatures, requiring heated tanks and transfer lines. patsnap.com To address this, research has focused on creating derivatives and analogs, particularly through the formation of mixed esters to produce low-melting mixtures.

Formation of Mixed Terephthalate Esters (e.g., n-butyl isobutyl terephthalate)

A key derivatization strategy involves the synthesis of mixed terephthalate esters, such as n-butyl isobutyl terephthalate. google.com These mixed esters are created by reacting a terephthalate source with a mixture of two different alcohols.

The synthesis can be achieved by the transesterification of dimethyl terephthalate (DMT) with a mixture of n-butanol and isobutanol in the presence of a transesterification catalyst like tetraisopropoxy titanate (TIPT). google.com The reaction produces a mixture of three different terephthalate diesters:

Di-n-butyl terephthalate (DBT)

this compound (DiBT)

n-butyl isobutyl terephthalate (a mixed ester)

The process can be carried out in a batch or continuous reactor. google.com The reaction is typically run for several hours, after which the excess unreacted alcohols are stripped off. google.com The resulting product is a mixture of the three diesters, which exhibits a significantly lower melting point than pure DiBT. patsnap.com The composition of the final product can be controlled by adjusting the molar ratio of n-butanol to isobutanol in the initial reaction mixture. google.com

Studies on Low-Melting Mixtures of this compound and Analogs

The primary goal of creating mixtures of this compound and its analogs is to lower the freezing point of the final product, thereby improving its handling characteristics at lower temperatures. patsnap.com Pure di-n-butyl terephthalate (DBT) has a melting point of about 16°C, while pure this compound (DiBT) freezes at a much higher 54°C. google.compatsnap.com

By synthesizing a mixture containing DBT, DiBT, and the mixed ester n-butyl isobutyl terephthalate, a product that remains liquid at much lower temperatures can be obtained. Studies have shown that the freezing point of the mixture is dependent on the relative proportions of the different diesters.

The synthesis is typically performed via the transesterification of DMT with a blend of n-butanol and isobutanol. google.comgoogleapis.com For example, a reaction using a 50:50 mole percent mixture of n-butanol and isobutanol can yield a product with a high conversion rate. patsnap.com The process involves heating DMT with the alcohol mixture and a catalyst, followed by purification steps including neutralization, drying, and carbon treatment to achieve the final low-melting product. google.com

Table 2: Research Findings on Low-Melting Terephthalate Mixtures

| Component(s) | Synthesis Method | Key Finding | Reference |

|---|---|---|---|

| Di-n-butyl terephthalate (DBT), this compound (DiBT), n-butyl isobutyl terephthalate | Transesterification of Dimethyl terephthalate (DMT) with a mixture of n-butanol and isobutanol | Creates a three-component mixture with a significantly lower freezing point than pure DiBT (54°C) or DBT (16°C), improving cold-weather handling. google.compatsnap.com | google.com, patsnap.com |

| n-butyl isobutyl terephthalate and terephthalic acid diester mixture | Reaction of n-butanol/isobutanol mixtures with DMT using a transesterification catalyst (e.g., TIPT). | The mole ratio of n-butanol to isobutanol can be varied (e.g., from 0.5:1.0 to 4.0:1.0) to control the composition of the final ester mixture. google.com | google.com |

Environmental Fate and Distribution of Diisobutyl Terephthalate

Occurrence and Detection in Environmental Compartments

DIBT has been identified as a potential environmental pollutant and is detected in various environmental matrices. ontosight.ai Its presence is often linked to anthropogenic activities, including the use of plastic films in agriculture and discharges from industrial and urban areas. frontiersin.orgifremer.fr

Diisobutyl terephthalate (B1205515) is frequently detected in aquatic systems, including both the water column and sediments. nih.gov Studies have shown that phthalate (B1215562) esters (PAEs), including DIBT, are ubiquitous in aquatic environments due to leaching, drainage, and atmospheric deposition. nih.gov They exist in both a dissolved phase and associated with suspended solid matter. nih.gov

In a study of the Middle-Lower Hanjiang River in China, while specific data for DIBT was not singled out, the total concentrations of six common PAEs ranged from 592 to 2,750 ng/L in surface water and from 1,120 to 6,610 ng/g in sediments. mdpi.comnih.govresearchgate.net Generally, concentrations of PAEs are higher in sediment than in water, indicating that sediments act as a sink for these compounds. mdpi.comnih.govresearchgate.net Sediments can absorb PAEs from the water, where they accumulate through processes like adsorption, complexation, and precipitation with suspended particles. researchgate.net

A study in Zhejiang Province, China, found that di-iso-butyl phthalate (an alternative spelling for diisobutyl phthalate) and di-(2-ethyl-hexyl) phthalate were the dominant phthalates in water samples. oup.com In some locations, DIBP accounted for over 50% of the total phthalate esters detected. oup.com The total concentrations of 16 measured phthalate esters in source water ranged from 1.07 mg/L to 7.12 mg/L in the wet season and from 0.01 mg/L to 1.58 mg/L in the dry season. oup.com

Monitoring on the coast of Mahdia, Tunisia, detected diisobutyl phthalate (DiBP) in marine sediments, with concentrations reaching up to 1.734 mg/kg. mdpi.com In the same study, DiBP was the predominant PAE found in mussels (Mytilus galloprovincialis), with a mean concentration of 0.727 mg/kg, suggesting bioaccumulation. ifremer.fr

Table 1: Concentration of Phthalate Esters (including Diisobutyl Phthalate) in Aquatic Environments

| Location | Matrix | Compound(s) | Concentration Range | Reference |

| Middle-Lower Hanjiang River, China | Surface Water | Σ6PAEs | 592 - 2,750 ng/L | mdpi.comnih.govresearchgate.net |

| Middle-Lower Hanjiang River, China | Sediment | Σ6PAEs | 1,120 - 6,610 ng/g | mdpi.comnih.govresearchgate.net |

| Zhejiang Province, China | Source Water (Wet Season) | Σ16PAEs | 1.07 - 7.12 mg/L | oup.com |

| Zhejiang Province, China | Source Water (Dry Season) | Σ16PAEs | 0.01 - 1.58 mg/L | oup.com |

| Coast of Mahdia, Tunisia | Sediment | Diisobutyl phthalate (DiBP) | Up to 1.734 mg/kg | mdpi.com |

| Coast of Mahdia, Tunisia | Mussels | Diisobutyl phthalate (DiBP) | Mean: 0.727 mg/kg | ifremer.fr |

*Σ6PAEs included DMP, DEP, DBP, BBP, DEHP, and DNOP. DIBT was not individually specified but is a common PAE. **Σ16PAEs included DIBP, which was a dominant phthalate.

DIBT is a known contaminant in terrestrial environments, particularly in agricultural soils where plastic mulching is used. frontiersin.org Plastic films can be a significant source of plasticizers leaching into the soil. frontiersin.org

A study investigating chemical leaching from polyethylene (B3416737) mulching films in strawberry farming identified diisobutyl phthalate as one of the contaminants. frontiersin.org Research on wheat grains and soil found that concentrations of diisobutyl phthalate were significantly higher in treatments with plastic mulches compared to controls. frontiersin.org In urban areas, DIBT has been detected in soil samples, with one study in Beijing, China, reporting a mean concentration of 0.311 mg/kg (dry weight). nih.gov Another study in central China found average DIBT concentrations in topsoil to be 144.2 ng/g. nih.gov The use of sewage sludge as a fertilizer can also contribute to the accumulation of PAEs in soil. nih.gov

Table 2: Detection of Diisobutyl Terephthalate (DIBT) in Soil

| Location/Source | Matrix | Finding | Reference |

| Strawberry Farming | Agricultural Soil | Identified as a leached chemical from polyethylene mulching films. | frontiersin.org |

| Wheat Farming | Agricultural Soil | Significantly higher concentrations in soils with plastic mulches. | frontiersin.org |

| Beijing, China | Urban Soil | Detected at a mean concentration of 0.311 mg/kg (dry weight). | nih.gov |

| JiangHan Plain, Central China | Topsoil | Detected at an average concentration of 144.2 ng/g. | nih.gov |

As semi-volatile compounds, phthalates like DIBT can be released into the atmosphere and undergo long-range transport, leading to their presence in remote areas. publish.csiro.au They exist in the atmosphere in both the gas phase and attached to particulate matter. nih.gov Atmospheric deposition is considered a significant pathway for PAEs to enter aquatic and terrestrial ecosystems. nih.govresearchgate.net

In a study in Antwerp, Belgium, the average atmospheric concentration of diisobutyl phthalate was found to be 32.8 ng/m³ in the vapor phase and 1.73 ng/m³ in the particulate phase. nih.gov DIBT was also detected in atmospheric aerosols in a suburban area of Japan and at a concentration of 9.1 ng/m³ in Chacaltaya, Bolivia, highlighting its widespread atmospheric distribution. nih.gov Research in the South China Sea indicated that net air-to-seawater deposition was the dominant exchange flux for DIBT. researchgate.net

Field studies confirm the ubiquitous presence of DIBT in various environmental compartments. Monitoring in the Pearl River Delta, China, detected diisobutyl phthalate (DiBP) in 66.7% to 100% of sediment samples. researchgate.net Risk assessments based on monitoring data from China have identified medium ecological risk from DiBP in the surface water of the Haihe and Hun Rivers and in the sediments of the Yellow River and Chao Hu Lake. nih.gov These findings underscore the need for continued monitoring and management of DIBT discharges into the environment. researchgate.net

Environmental Transport and Partitioning

The movement and distribution of this compound in the environment are governed by its physicochemical properties and its interactions with different environmental media. ulisboa.pt Because it is denser than water and has low water solubility, it tends to partition from water to more organic-rich phases like sediment and soil. ulisboa.ptmdpi.com

Adsorption to soil and sediment is a key process influencing the environmental fate of DIBT. The degree of adsorption depends on the properties of the polymer and various environmental factors such as pH, salinity, and the presence of dissolved organic matter. frontiersin.org Phthalates with higher molecular weights and greater hydrophobicity, like DIBT, tend to adsorb preferentially to suspended particulate matter and sediment. mdpi.com

The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to sorb to organic matter. While a specific experimental value for DIBT was not found in the provided results, a dossier for a similar compound, Di-isobutyl ketone (DIBK), showed an estimated log Koc of 2.07, indicating a low potential for adsorption. europa.eu However, studies on dibutyl phthalate (DBP), a close isomer, show that its sorption coefficient is strongly influenced by soil organic carbon content, pH, and clay content. nih.gov Given the structural similarity, it is likely that the adsorption of DIBT is also significantly affected by these soil properties. The presence of aromatic rings in the structure of terephthalates can lead to strong adsorption onto certain materials, like polyethylene terephthalate (PET) microplastics, through π-π interactions. mdpi.com

Desorption is also a critical process. Studies on other phthalates have shown that they can be desorbed from microplastics under simulated physiological conditions, suggesting a potential for release within organisms that ingest contaminated particles. dntb.gov.ua

Distribution Modeling and Predictive Studies

Predictive models are essential tools for estimating how a chemical will move through and be distributed among various environmental compartments like air, water, and soil. These models utilize a compound's fundamental physicochemical properties to forecast its behavior.

For the analogue DIBP, a log Koc (soil organic carbon-water partitioning coefficient) of 3.14 suggests it will have low mobility in soil. nih.gov This indicates a tendency for the compound to adsorb to soil particles and sediment in aquatic systems rather than remaining dissolved in water. nih.gov Further modeling based on its Henry's Law constant predicts that volatilization from moist soil and water surfaces is an expected environmental fate process. nih.gov

Other predictive approaches model the release of these chemicals from consumer products, which is the initial step of their entry into the environment. The UNIFAC-FV model, for example, can be used to estimate the activity coefficients of plasticizers in polymers like PVC, helping to predict their emission rates from products. nih.gov This type of modeling has been applied to related terephthalates, such as bis(2-ethylhexyl) terephthalate (DEHT). nih.gov

More complex physiologically based pharmacokinetic (PBPK) models have been developed for DIBP to simulate its absorption, distribution, metabolism, and excretion in living organisms. nih.gov These models can be used for risk assessment by extrapolating data from animal studies, such as those in rats, to predict potential human exposure and metabolic pathways. nih.gov

Transformation and Degradation Pathways

Once in the environment, this compound is subject to various transformation and degradation processes that determine its persistence.

Biodegradation of this compound

Biodegradation, the metabolic breakdown of materials by microorganisms, is considered a primary route for the environmental degradation of phthalate esters and their isomers. nih.govjmb.or.kr

A number of microorganisms have been identified that can degrade phthalate esters. plos.org While the biodegradation of DIBP was historically considered poorly understood, recent studies have identified specific bacterial strains capable of this process. plos.org A notable example is a thermophilic bacterium, Bacillus sp. K91, which was found to effectively degrade DIBP. plos.org Other genera known to degrade similar phthalate compounds include Rhodococcus, Pseudomonas, Gordonia, and Micrococcus. jmb.or.krplos.org This degradation can be carried out by aerobic, facultatively anaerobic, or strictly anaerobic microorganisms, highlighting the adaptability of microbial communities to these compounds. d-nb.info

The critical first step in the biodegradation of this compound is the cleavage of its ester bonds, a reaction catalyzed by microbial enzymes. plos.org Research has identified a specific carboxylesterase, named CarEW, from Bacillus sp. K91 that is capable of hydrolyzing DIBP. plos.org

Generally, the enzymatic hydrolysis of phthalate diesters is a two-step process. plos.org Enzymes that catalyze these reactions are often classified into three types:

Type I: Hydrolyze the di-ester into a mono-ester. frontiersin.orgnih.gov

Type II: Catalyze the hydrolysis of the mono-ester into phthalic acid. frontiersin.orgnih.gov

Type III: Capable of hydrolyzing both the di-ester and mono-ester forms. frontiersin.orgnih.gov

Many of these enzymes belong to the α/β-hydrolase family of proteins. nih.gov The enzymatic breakdown of polyethylene terephthalate (PET), a polymer made of repeating terephthalate units, provides further insight. Enzymes like cutinases from fungi such as Fusarium solani pisi have been shown to hydrolyze the ester bonds in PET, demonstrating that enzymes exist which can effectively target the terephthalate structure. mdpi.com

The stepwise enzymatic hydrolysis of this compound results in the formation of specific intermediate metabolites. Based on studies of the analogue DIBP, the degradation pathway is well-established.

The initial hydrolysis of one ester bond converts the parent compound into monoisobutyl phthalate (MiBP) . plos.orgwikipedia.org The subsequent hydrolysis of the second ester bond yields phthalic acid (PA) . jmb.or.krplos.org In the case of this compound, this final acid metabolite would be terephthalic acid . This central intermediate can be further broken down by microorganisms through other metabolites, such as protocatechuic acid , before the aromatic ring is cleaved and the compound is fully mineralized. jmb.or.krresearchgate.net

Table 2: Identified Degradation Metabolites of Diisobutyl Phthalate (DIBP)

| Parent Compound | Metabolite | Description | Source |

|---|---|---|---|

| Diisobutyl Phthalate (DIBP) | Monoisobutyl Phthalate (MiBP) | Formed by the hydrolysis of one ester bond. | plos.orgwikipedia.org |

| Monoisobutyl Phthalate (MiBP) | Phthalic Acid (PA) | Formed by the hydrolysis of the second ester bond. | jmb.or.krplos.org |

Novel Enzymes and Microorganisms for DiBT Degradation

The biodegradation of terephthalate esters, including DiBT, is primarily accomplished through the action of microbial enzymes. While research specifically targeting DiBT is limited, the degradation pathways for the structurally similar and widely studied polymer polyethylene terephthalate (PET) and other phthalate esters provide significant insights. The initial and critical step in the breakdown of these compounds is the enzymatic hydrolysis of the ester bonds. d-nb.infofrontiersin.org

Several classes of enzymes, including hydrolases, cutinases, and lipases, are known to catalyze this reaction. d-nb.infofrontiersin.org These enzymes are produced by a diverse range of microorganisms. For instance, bacteria from genera such as Stenotrophomonas, Enterobacter, Arthrobacter, Bacillus, Rhodococcus, Sphingomonas, Paracoccus, and Pseudomonas have been identified as effective degraders of dibutyl phthalate (DBP), a close isomer of DiBT. nih.gov One study observed that di-isobutyl phthalate (DiBP), another isomer, was almost completely degraded (>85%) in seawater under biotic conditions within 49 days, indicating a strong potential for microbial breakdown in marine environments. acs.org

The enzymatic degradation process for terephthalates typically proceeds as follows:

Initial Hydrolysis : Enzymes first cleave the diester, DiBT, into mono-isobutyl terephthalate (MiBT) and isobutanol.

Secondary Hydrolysis : The monoester, MiBT, is then further hydrolyzed to terephthalic acid and another molecule of isobutanol. nih.gov

Research on PET has identified specific enzymes like PETase and MHETase from the bacterium Ideonella sakaiensis, which work synergistically to break down PET into its monomers, terephthalic acid and ethylene (B1197577) glycol. frontiersin.orgplantsjournal.com Given the structural similarities, it is plausible that similar enzymatic systems are responsible for the environmental degradation of DiBT. The efficiency of this biodegradation is influenced by factors such as the crystallinity of the plastic, temperature, and pH. frontiersin.orgnih.gov

Table 1: Microorganisms Capable of Degrading Structurally Related Phthalate Esters

| Microorganism Genus | Related Compound Degraded | Enzyme Class Implicated | Reference |

|---|---|---|---|

| Stenotrophomonas | Dibutyl Phthalate (DBP) | Hydrolases | nih.gov |

| Bacillus | Dibutyl Phthalate (DBP) | Hydrolases | nih.gov |

| Rhodococcus | Dibutyl Phthalate (DBP) | Hydrolases | nih.gov |

| Pseudomonas | Dibutyl Phthalate (DBP) | Hydrolases | nih.gov |

| Ideonella | Polyethylene Terephthalate (PET) | PETase, MHETase | frontiersin.orgplantsjournal.com |

| Aspergillus | Dibutyl Phthalate (DBP) | Esterases | mdpi.com |

Phototransformation in Air, Water, and Soil

Phototransformation, or degradation by sunlight, is a significant abiotic process that affects the environmental fate of DiBT. smolecule.com In the atmosphere, compounds like DiBT can react with photochemically-produced hydroxyl radicals (•OH), leading to their breakdown.

In aquatic and soil environments, photodegradation is also a key pathway. smolecule.com Exposure to sunlight can break down DiBT, leading to the formation of various degradation products, including terephthalic acid and aldehydes. smolecule.com Studies on the related isomer, diisobutyl phthalate (DiBP), show its photodegradation leads to phthalic acid and isobutyraldehyde. wikipedia.org The process for PET, the parent polymer, is known to be influenced by environmental factors such as pH and the presence of natural components like clay minerals, which can promote the generation of reactive oxygen species (ROS) like •OH radicals under UV irradiation. gdut.edu.cn The photodegradation of dibutyl phthalate (DBP) has been shown to be most effective at neutral pH. mdpi.com

Hydrolysis in Aquatic Systems

Hydrolysis is a chemical process where a molecule of water breaks one or more chemical bonds. In aquatic environments, DiBT can undergo hydrolysis, which is a primary pathway for its abiotic degradation. d-nb.info The reaction involves the cleavage of the ester bonds, resulting in the formation of terephthalic acid and isobutanol. smolecule.com

This process can be catalyzed by acids or bases. Research on the chemical recycling of PET demonstrates that hydrolysis can be carried out in acidic, neutral, or alkaline conditions. researchgate.net Alkaline hydrolysis, in particular, has been shown to achieve high yields of terephthalic acid. researchgate.netkau.edu.sa The rate of hydrolysis is also significantly influenced by temperature, with higher temperatures accelerating the breakdown of the ester bonds. frontiersin.orgresearchgate.net For many phthalate esters, hydrolysis is a controlling factor in their persistence, especially in acidic or basic waters. wikipedia.org

Thermal Degradation Profiles

The thermal stability of a compound is crucial for understanding its behavior during high-temperature industrial processes and its potential fate in environments subject to heat. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine a substance's thermal degradation profile. mt.comyoutube.com

For this compound, its decomposition temperature is noted to be 400 °C (752 °F). wikipedia.org A safety data sheet for the related compound dibutyl terephthalate (CAS 1962-75-0) indicates that hazardous decomposition products upon heating include carbon monoxide and carbon dioxide. cymitquimica.com

Studies on the thermal degradation of the parent polymer, PET, provide further context. Non-isothermal TGA experiments on PET show that its degradation behavior and kinetics are highly dependent on the surrounding atmosphere. In an inert nitrogen atmosphere, PET degradation results in a residue accumulation of about 20%, with activation energies for decomposition ranging from 203–355 kJ/mol. sci-hub.se In contrast, in an oxidative environment (synthetic air), degradation is complete, and the activation energy is lower, ranging from 145–218 kJ/mol, indicating that oxidation significantly promotes the decomposition process. sci-hub.se The presence of different catalysts used in polymerization, such as antimony or calcium, can also affect the oxidative stability of terephthalate-based materials. tainstruments.com

Table 2: Thermal Properties of this compound and Related Compounds

| Compound | Property | Value | Reference |

|---|---|---|---|

| This compound | Decomposition Temperature | 400 °C | wikipedia.org |

| Dibutyl Terephthalate | Boiling Point | 238 °C | cymitquimica.com |

| Dibutyl Terephthalate | Flash Point | 180 °C | cymitquimica.com |

| Polyethylene Terephthalate (PET) | Activation Energy (Inert atm.) | 203–355 kJ/mol | sci-hub.se |

| Polyethylene Terephthalate (PET) | Activation Energy (Oxidative atm.) | 145–218 kJ/mol | sci-hub.se |

Ecotoxicological Investigations of Diisobutyl Terephthalate

Toxicity to Aquatic Organisms

The presence of DIBP and other phthalates in aquatic ecosystems is a growing concern due to their potential to cause adverse effects in a range of organisms. nih.govresearchgate.net

Short-term and Long-term Toxicity to Fish

Studies on the toxicity of Diisobutyl terephthalate (B1205515) to fish have revealed adverse effects, particularly in the early life stages. Research comparing DIBP and its more studied isomer, DBP, in zebrafish (Danio rerio) embryos provides critical insights. The median lethal concentration (LC50) at 96 hours for DIBP in zebrafish was determined to be 1.149 mg/L, compared to 0.545 mg/L for DBP, indicating slightly lower acute toxicity for DIBP. nih.gov Another study noted a 24-hour mortality LC50 of 5.6 mg/L for DIBP in fathead minnows (Pimephales promelas). epa.gov

The developmental toxicity of phthalates is a significant concern. Exposure to DBP, an analog of DIBP, has been shown to significantly inhibit embryo hatching and cause severe lethal and teratogenic effects in zebrafish at concentrations of 1 mg/L and higher. nih.gov Prominent malformations observed include delayed yolk sac absorption and pericardial edema. nih.gov While specific long-term toxicity studies on DIBP are limited, the evidence from its analog DBP suggests that chronic exposure could lead to reduced growth and reproduction. nih.gov The ingestion of plastic debris containing such chemicals at environmentally relevant concentrations may alter endocrine system function in adult fish. nih.gov

Table 1: Acute Toxicity of Diisobutyl Terephthalate (DIBP) and Di-n-butyl phthalate (B1215562) (DBP) to Fish

| Compound | Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| DIBP | Zebrafish (Danio rerio) | 96 hours | LC50 | 1.149 | nih.gov |

| DIBP | Fathead Minnow (Pimephales promelas) | 24 hours | LC50 | 5.6 | epa.gov |

| DBP | Zebrafish (Danio rerio) | 96 hours | LC50 | 0.545 | nih.gov |

Toxicity to Aquatic Invertebrates (e.g., copepods)

Data on the toxicity of DIBP to aquatic invertebrates is sparse, and assessments often rely on data from its analog, DBP. epa.gov For DBP, a concentration as low as 3.4 mg/L has been shown to cause harmful effects in the water flea Daphnia magna, a key model organism in ecotoxicology. jpmsonline.com

Copepods, which form a vital link in aquatic food webs, have also been a subject of study. One toxicity comparison exposed the copepod Nitocra spinipes to both DBP and DIBP for 96 hours, finding that the LC50 values for both compounds were within a similar range. epa.gov Studies on other phthalates like Di(2-ethylhexyl)phthalate (DEHP) have shown that nauplii (larval copepods) can be severely affected at very low concentrations, with a 48-hour LC50 value of 1.04 ng/L for the copepod Parvocalanus crassirostris. ensayostierradelfuego.net Such findings highlight the potential for plasticizers to pose a serious threat to zooplankton and, consequently, to higher trophic levels. ensayostierradelfuego.netresearchgate.net Microplastics can also act as vectors for organic contaminants like DBP, potentially increasing their toxicity to marine copepods. researchgate.net

Table 2: Toxicity of Phthalates to Aquatic Invertebrates

| Compound | Species | Exposure Duration | Endpoint | Value | Reference |

| DBP | Daphnia magna | Not Specified | Harmful Effect Conc. | 3.4 mg/L | jpmsonline.com |

| DIBP/DBP | Nitocra spinipes | 96 hours | LC50 | Similar range | epa.gov |

| DEHP | Parvocalanus crassirostris (nauplii) | 48 hours | LC50 | 1.04 ng/L | ensayostierradelfuego.net |

Effects on Aquatic Algae and Cyanobacteria

Phytoplankton, including algae and cyanobacteria, are the primary producers in most aquatic ecosystems, and toxic effects on these organisms can have cascading consequences. In studies of Baiyang Lake in China, DBP and DIBP were identified as the predominant phthalate monomers, with a 100% detection rate in overlying water. researchgate.net Risk assessments based on these findings suggest that DBP poses a high environmental risk to algae and cyanobacteria. researchgate.net

Specific toxicity data for DIBP on algae is limited, necessitating the use of its analog, DBP. epa.gov Studies on DBP have shown that it can inhibit the growth of freshwater algae. For instance, exposure to DBP inhibited growth, decreased chlorophyll (B73375) content, and damaged cell organelles in microalgae. researchgate.net The 96-hour median effective concentration (EC50) values for DBP, which measure the concentration that causes an effect in 50% of the test population, have been determined for several algal species.

Table 3: Toxicity of Di-n-butyl phthalate (DBP) to Freshwater Algae

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Chlorella pyrenoidosa | 96 hours | IC50 | 2.41 | researchgate.net |

| Dunaliella salina | 48 hours | EC50 | 0.04188 | researchgate.net |

*IC50: The concentration that causes 50% inhibition of a biological or biochemical function.

Endocrine Disruption Potential in Aquatic Vertebrates

Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems in vertebrates. biochemjournal.com In fish, EDCs can disrupt reproductive processes and thyroid system function. biochemjournal.com

A 2024 study directly compared the developmental toxicity of DBP and DIBP in zebrafish, specifically investigating their impact on the hypothalamic-pituitary-thyroid (HPT) axis. The results showed that exposure to both compounds significantly altered the transcription of key genes related to thyroid function, such as thyroglobulin (tg), deiodinase (dio2), and transthyretin (ttr), indicating an adverse effect on the HPT axis. nih.gov Molecular docking results further suggested that both DBP and DIBP have a similar binding affinity to thyroid hormone receptors. nih.gov

Studies on DBP provide further evidence of endocrine-disrupting effects in fish. Exposure of adult male three-spined sticklebacks (Gasterosteus aculeatus) to DBP resulted in significantly lower concentrations of spiggin (a male-specific glue protein for nest building) and elevated plasma testosterone (B1683101) levels, suggesting antiandrogenic effects. nih.gov Other research has shown that foodborne exposure to DBP can induce anxiety-like behavior in juvenile fish, linked to neurotoxicity and disruption of the brain-gut axis. nih.gov Given the similar molecular structures and receptor binding potential, these findings for DBP underscore the significant risk of endocrine disruption that DIBP poses to aquatic vertebrates. nih.govnih.gov

Toxicity to Terrestrial Organisms

The environmental impact of DIBP extends to terrestrial ecosystems, as phthalates can contaminate soil through various pathways, including the degradation of plastic waste. nih.govmdpi.com

Toxicity to Soil Macroorganisms

Studies on DBP indicate that it can be degraded by soil microorganisms, including bacteria and fungi, which is a vital process for mitigating pollution. mdpi.complos.org However, high concentrations can still be harmful. For the terrestrial compartment, a Predicted No Effect Concentration (PNEC) of 2 mg/kg dry weight was derived for DBP based on toxicity tests using maize. greenfacts.org For soil-dwelling organisms, a sediment PNEC of 1.2 mg/kg wet weight has been estimated from aquatic data. greenfacts.org The presence of terephthalic acid, a component of some polyesters, has been shown to decrease the reproductive efficiency of the springtail Folsomia candida at concentrations above 30 mg/kg of soil. nih.gov These findings highlight the potential for DIBP and related compounds to adversely affect the health and function of soil ecosystems.

Toxicity to Terrestrial Arthropods

Direct empirical data on the toxicity of this compound (DIBT) to terrestrial arthropods is not extensively available in public literature. Therefore, its potential impacts are largely estimated by examining studies on its ortho-phthalate isomer, Diisobutyl phthalate (DIBP), and other related short-chain phthalates like Dibutyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP). These compounds have been shown to affect various soil-dwelling invertebrates, which are crucial for soil health and nutrient cycling.

Research on analogs suggests potential risks. For instance, high doses of DEHP and DBP have been demonstrated to be toxic to the springtail Folsomia candida, a standard model organism in soil ecotoxicology. dictionnaire-amoureux-des-fourmis.fr Studies on the earthworm Eisenia fetida have shown that exposure to extreme environmental concentrations of DIBP can induce oxidative stress and DNA damage. bohrium.com Furthermore, a draft environmental hazard assessment for DIBP by the U.S. Environmental Protection Agency (EPA) identified a study on nematodes where DIBP caused significant behavioral changes, including alterations in movement, at concentrations of 100 mg/L. epa.govepa.gov Ants have also been observed to adsorb and metabolize phthalates from their environment. dictionnaire-amoureux-des-fourmis.fr

The following table summarizes the observed effects of analog phthalates on various terrestrial invertebrates.

| Compound | Organism | Observed Effects | Reference |

| Diisobutyl phthalate (DIBP) | Nematodes | Significant behavioral changes (distance moved, reversals) at 100 mg/L. | epa.gov |

| Diisobutyl phthalate (DIBP) | Earthworm (Eisenia fetida) | Induction of oxidative stress and DNA damage at high concentrations. | bohrium.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Springtail (Folsomia candida) | Toxic at high doses, causing modifications in symmetry. | dictionnaire-amoureux-des-fourmis.fr |

| Dibutyl phthalate (DBP) | Springtail (Folsomia candida) | Toxic at high doses. | dictionnaire-amoureux-des-fourmis.fr |

This table presents data for structural analogs of this compound to infer potential toxicity.

Impacts on Terrestrial Plants

The phytotoxicity of DIBT itself is not well-documented. However, studies on related compounds and the plastic polymers they are part of, such as polyethylene (B3416737) terephthalate (PET), provide insights into potential impacts. Plants can absorb plasticizers from the soil and surrounding environment. For example, the terephthalate DEHT and the phthalate DEHP have been isolated from the leaves of the caper bush (Capparis spinosa), indicating uptake. chemrxiv.org

Research on analog phthalates demonstrates clear phytotoxic effects. A comprehensive study on Di-n-butyl phthalate (DBP) and DEHP revealed that DBP generally inhibited root elongation, seedling growth, and biomass in seven different plant species, including radish, lettuce, and cucumber. researchgate.net DEHP was found to be less toxic in the same study. researchgate.net The presence of microplastics can exacerbate these effects; one study found that polyethylene microplastics increased the phytotoxicity of DBP in lettuce. researchgate.net

Furthermore, leachates from PET products, which can contain additives like DIBP, have been shown to have adverse effects. nih.gov PET microplastics in soil have been observed to lower soil pH and increase microbial respiration, altering the growing environment for plants. nih.gov

| Analog Compound / Material | Plant Species | Observed Effects | Reference |

| Di-n-butyl phthalate (DBP) | Radish, Cucumber, Onion, etc. (7 species total) | Generally inhibited root elongation, seedling growth, and biomass. Decreased chlorophyll content. | researchgate.net |

| Bis(2-ethylhexyl) phthalate (DEHP) | Radish, Cucumber, Onion, etc. (7 species total) | Lower phytotoxicity compared to DBP; some stimulatory effects on growth were noted. | researchgate.net |

| Polyethylene Terephthalate (PET) Microplastics | Duckweed (Lemna minor) | Leachates, potentially containing DIBP, may have adverse effects on the plant. | nih.gov |

| Polyethylene Terephthalate (PET) Microplastics | Carex stenophylla | Altered soil properties including lower pH and increased microbial respiration. | nih.gov |

This table summarizes phytotoxicity data for analogs and related materials to indicate potential risks associated with this compound.

Effects on Soil Microorganisms

The influence of DIBT on soil microbial communities, which are fundamental to soil fertility and nutrient cycling, is primarily understood through studies of its analogs. Research indicates that different phthalates can have varied effects on microbial activity and diversity.

For example, at concentrations representative of a chemical spill (>1 mg/g), Diethyl phthalate (DEP) was found to reduce the numbers of total culturable bacteria and pseudomonads, a mechanism attributed to the disruption of cell membrane fluidity. researchgate.net Conversely, at concentrations typical in non-industrial environments (0.1 mg/g), DEHP was reported to have no significant impact on the structural or functional diversity of the microbial community. researchgate.net

| Analog Compound | Effect | Specific Findings | Reference |

| Dibutyl phthalate (DBP) | Altered Enzyme Activity | Decreased: Protease, Polyphenol Oxidase, β-Glucosidase. Increased: Dehydrogenase, Urease, Acid Phosphatase. | nih.gov |

| Dibutyl phthalate (DBP) | Changed Microbial Metabolism | Increased utilization of amines and carboxylic acids; decreased utilization of carbohydrates and amino acids. | nih.gov |

| Dibutyl phthalate (DBP) | Reduced Diversity | Increasing concentrations led to decreased bacterial diversity. | eeer.org |

| Diethyl phthalate (DEP) | Reduced Bacterial Numbers | At high concentrations (>1 mg/g), reduced total culturable bacteria and pseudomonads. | researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Minimal Impact at Low Doses | At 0.1 mg/g, no significant effect on microbial structural or functional diversity was observed. | researchgate.net |

This data table illustrates the effects of analog phthalates on soil microbial communities.

Ecological Risk Assessment of this compound

The ecological risk assessment of DIBT relies heavily on comparing it to other plasticizers, understanding its environmental fate, and applying established hazard assessment frameworks.

Comparison with Other Phthalate and Terephthalate Plasticizers

A key aspect of DIBT's risk profile is the distinction between terephthalates (para-isomers) and ortho-phthalates. The structural position of the ester groups on the benzene (B151609) ring significantly influences toxicological properties. Ortho-phthalates like DBP and DEHP have been identified as reproductive toxicants and endocrine disruptors. researchgate.net Only a few low-molecular-weight phthalates, including DIBP, have been found to have these adverse endocrine-related effects in animal studies. chemistryviews.org

In contrast, terephthalates, such as Di(2-ethylhexyl) terephthalate (DEHT), are generally considered to be safer alternatives. researchgate.net The para-position of the ester groups in terephthalates hinders their ability to bind to critical hormone receptors. nih.gov Studies comparing DEHP and its terephthalate isomer DEHT have shown that DEHT metabolites have no effect on thyroid receptors, whereas DEHP metabolites do. nih.gov This structural difference suggests that DIBT, as a terephthalate, likely possesses a lower hazard profile than its ortho-phthalate isomer, DIBP. Studies directly comparing DBP and DIBP toxicity in zebrafish found that DBP was significantly more toxic. nih.gov

| Plasticizer | Type | Key Comparative Ecotoxicological Notes | Reference |

| This compound (DIBT) | Terephthalate | Expected to have a lower hazard profile than its ortho-phthalate isomer due to structural differences. | nih.gov |

| Diisobutyl phthalate (DIBP) | Ortho-phthalate | Identified as having endocrine-disrupting properties; more toxic than DBP in some aquatic tests. | chemistryviews.orgnih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Ortho-phthalate | Well-known reproductive toxicant and endocrine disruptor; often used as a benchmark for hazardous phthalates. | researchgate.net |

| Di(2-ethylhexyl) terephthalate (DEHT) | Terephthalate | Considered a safer alternative to DEHP; metabolites show little to no activity on thyroid receptors. | researchgate.netnih.gov |

Environmental Hazard Assessment Frameworks

Given the scarcity of data for many chemicals, regulatory bodies like the U.S. EPA and Health Canada utilize structured environmental hazard assessment frameworks. These frameworks systematically integrate various lines of evidence to evaluate potential risks. epa.govcanada.ca

A core component of these frameworks is the "read-across" or analog approach, where data from well-studied chemicals are used to predict the toxicity of structurally similar compounds with limited data. epa.govzu.edu.pk In its draft risk evaluation for DIBP, the EPA explicitly identified this compound as a structural analog, demonstrating the formal use of this methodology. epa.gov

Modern frameworks emphasize a weight of scientific evidence approach, integrating data from in vivo (live animal), in vitro (laboratory), and in silico (computer modeling) studies. epa.gov There is also a growing focus on developing frameworks specifically to identify safer alternatives and avoid "regrettable substitutions," where a banned chemical is replaced by an alternative that is later found to be similarly or even more hazardous. acs.orgnih.gov These frameworks combine exposure models with damage functions to provide a more holistic comparison of the relative risks between different chemicals, such as legacy phthalates and their terephthalate alternatives. acs.orgjst.go.jp

Analytical Methodologies for Diisobutyl Terephthalate Quantification

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and quantification of Diisobutyl terephthalate (B1205515) from complex mixtures. Its application, particularly when coupled with mass spectrometry, provides the high selectivity and sensitivity required for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for DiBT Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of semi-volatile compounds like Diisobutyl terephthalate. nih.govnih.gov The process involves the volatilization of the sample, separation of components in a gaseous mobile phase, and their subsequent detection by a mass spectrometer. mdpi.com The mass spectrometer ionizes the separated compounds, and the resulting fragments are unique to the molecular structure, acting as a "fingerprint" for identification. nist.gov For phthalates and terephthalates, which often share a common base peak ion at m/z 149, chromatographic separation is critical to distinguish between isomers and related compounds. restek.comchromatographyonline.com

Several studies have optimized GC-MS methods for the analysis of plasticizers, including DiBT. A common approach involves using a 5% phenyl methyl siloxane capillary column. nih.govd-nb.info The selection of the analytical column is a critical step, with longer columns providing better resolution for complex mixtures. d-nb.info Electron impact (EI) is the typical ionization mode, and the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for characteristic ions of the target analyte. ifremer.fr

Table 1: Exemplary GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column | HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) | nih.gov |

| Oven Temperature Program | Initial 100°C (2 min), ramp 30°C/min to 200°C (1 min), ramp 10°C/min to 250°C (6.5 min), ramp 40°C/min to 280°C (16 min) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless | mdpi.com |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Quantifier Ion (m/z) | 149 | nih.govresearchgate.net |

| Qualifier Ion (m/z) | Varies depending on the specific instrument and method | nih.govresearchgate.net |

Note: The dominant product ion at m/z 149 is commonly used for the quantification of many phthalates. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), offer a powerful alternative for the analysis of DiBT and its metabolites. nih.govub.edu This technique is particularly advantageous for less volatile or thermally labile compounds. UHPLC utilizes columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nist.govnih.gov

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a crucial tool for identifying and quantifying multiple components in complex samples. mdpi.com UHPLC-MS/MS methods have been developed for the simultaneous determination of DiBT and its major metabolite, monoisobutyl phthalate (B1215562) (MiBP), in various biological matrices. nih.gov These methods often employ a core-shell C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govsciex.com The use of electrospray ionization (ESI) is common, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govrsc.org

Table 2: Illustrative UHPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column | KINETEX core-shell C18 (50 x 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase | A: 0.1% (v/v) aqueous formic acid; B: Acetonitrile | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Mass Transition (m/z) | 279.1 → 149.0 | nih.gov |

| Limit of Quantification (LOQ) | 0.01 ng/mL in plasma | nih.gov |

A study on terephthalate metabolites in human urine utilized a similar approach with a C18 column and a gradient elution, achieving LOQs in the low ng/mL range. nih.gov

Solid-Phase Microextraction (SPME) Applications

Solid-phase microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.comresearchgate.net It utilizes a coated fiber to extract analytes of interest from a sample, which can then be desorbed into a gas chromatograph or high-performance liquid chromatograph for analysis. ub.edunih.gov SPME is widely used for environmental, food, and beverage analysis. mdpi.com

The selection of the fiber coating is a critical step in developing an SPME method and is based on the polarity and selectivity towards the target analytes. mdpi.com For the analysis of phthalates and related compounds, various fiber coatings have been investigated, including polydimethylsiloxane/divinylbenzene (PDMS/DVB). mdpi.com SPME can be performed in two primary modes: direct immersion (DI-SPME), where the fiber is in direct contact with a liquid sample, and headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample. researchgate.net

Table 3: SPME Method Parameters for Phthalate-Related Compound Analysis

| Parameter | Value | Reference |

| Fiber Coating | 60 µm PDMS/DVB | mdpi.com |

| Extraction Mode | Headspace (HS-SPME) | jmaterialscience.com |

| Extraction Temperature | 35°C | jmaterialscience.com |

| Extraction Time | 15 min | jmaterialscience.com |

| Desorption | Thermal desorption in GC injection port | jmaterialscience.com |

The development of novel SPME coatings, such as those based on polybutylene terephthalate/ionic liquid nanocomposites, has shown promise for enhancing extraction efficiency. jmaterialscience.com

Spectroscopic Techniques

Spectroscopic methods, particularly infrared spectroscopy, provide valuable information for the structural characterization of this compound.

Fourier Transform-Infrared Spectroscopy (FT-IR) in DiBT Related Research

Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify and characterize the functional groups present in a molecule. chemicalbook.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, creating a unique spectral fingerprint. nih.gov FT-IR can be used to analyze the total composition of a sample, including proteins, fatty acids, and carbohydrates. nih.gov

The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to its molecular structure. These bands can be used for its identification and to study its interactions in various matrices. For instance, the presence of ester functional groups is a prominent feature in the FT-IR spectrum of DiBT.

Table 4: Characteristic FT-IR Absorption Bands for Terephthalate Esters

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~1720 | C=O stretching (ester) | nist.govnih.gov |

| ~1270 | C-O stretching (ester) | nist.govnih.gov |

| ~1100 | O-C-C stretching | nist.govnih.gov |

| ~730 | C-H out-of-plane bending (aromatic) | nist.govnih.gov |

The specific peak positions may vary slightly depending on the sample matrix and the physical state of the compound.

Sample Preparation and Extraction Methods

The effective extraction of this compound from complex sample matrices is a critical prerequisite for accurate quantification. The choice of extraction method depends on the nature of the sample (e.g., solid, liquid, food, environmental) and the analytical technique to be employed.

Commonly used techniques for the extraction of phthalates and terephthalates include:

Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for extracting analytes from aqueous samples into an immiscible organic solvent. mdpi.comnih.gov Solvents such as dichloromethane, hexane, and acetonitrile have been employed for the extraction of phthalates. nih.gov The efficiency of LLE can be influenced by factors like pH and the addition of salts. mdpi.com

Solid-Phase Extraction (SPE): SPE is a popular technique for sample cleanup and concentration. mdpi.com It involves passing a liquid sample through a solid sorbent that retains the analytes of interest, which are then eluted with a small volume of a suitable solvent. nih.gov Various sorbents, including C18 and Florisil, have been used for the extraction of phthalates from water and other matrices. scialert.net

Polymer Dissolution: For the analysis of DiBT in polymeric materials, a common approach is to dissolve the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov The polymer can then be precipitated out, leaving the plasticizers in the solvent for subsequent analysis. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of phthalates from various sample types, including rice. researchgate.net It typically involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

Ultrasound-Assisted Extraction: This technique uses ultrasonic waves to enhance the extraction of analytes from solid or liquid samples into a solvent. It has been applied for the extraction of phthalates from beverage and milk samples. pjoes.com

The selection and optimization of the sample preparation method are crucial for minimizing matrix effects and achieving high recovery rates, thereby ensuring the reliability of the quantitative results.

Solid-Phase Extraction (SPE) for Environmental Samples

Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of DIBT from aqueous environmental samples. scialert.netnih.gov This method involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the target analyte. dokumen.pub The analyte is then eluted with a small volume of an appropriate solvent.

The choice of sorbent material is critical for effective extraction. Common stationary phases for phthalate analysis include C18 and Florisil cartridges. scialert.net For instance, a study on the determination of various phthalates, including DIBT, in drinking water demonstrated the effectiveness of both LC-18 and Florisil cartridges. scialert.net The selection of the elution solvent is also a key parameter to optimize. In the same study, ethyl acetate (B1210297) was found to be an effective eluting solvent for Florisil cartridges, yielding high recoveries for the target phthalates. scialert.net

The versatility of SPE allows for its application in various environmental matrices, including water and soil. scialert.netresearchgate.net It offers several advantages, such as high recovery rates, reduced solvent consumption compared to traditional liquid-liquid extraction, simplicity, and ease of operation. scialert.net

QuEChERS-like Liquid-Liquid Partitioning

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that has gained popularity for the analysis of various contaminants in food and environmental samples. rocker.com.twbiotage.com It combines liquid-liquid extraction with a salting-out effect to partition analytes from the sample matrix into an organic solvent, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. rocker.com.twsigmaaldrich.com

Originally developed for pesticide residue analysis, the QuEChERS approach has been adapted for the determination of other organic compounds, including phthalates. mdpi.comscience.gov The typical procedure involves homogenizing the sample with an extraction solvent, usually acetonitrile, and adding extraction salts to induce phase separation. rocker.com.tw This is followed by a cleanup step where the extract is mixed with sorbents to remove interfering matrix components. biotage.com

The QuEChERS method offers several benefits, including high throughput, reduced solvent usage, and broad applicability to a wide range of matrices. rocker.com.twsigmaaldrich.com However, the efficiency of the extraction can be influenced by the specific matrix and the physicochemical properties of the target analyte. nih.gov

Optimization of Extraction Efficiency and Recovery